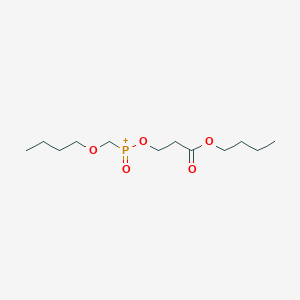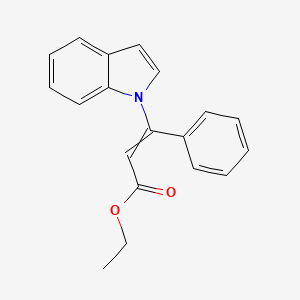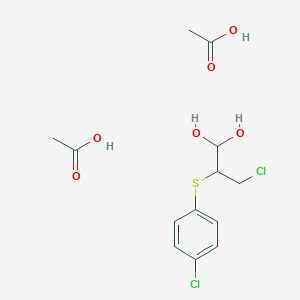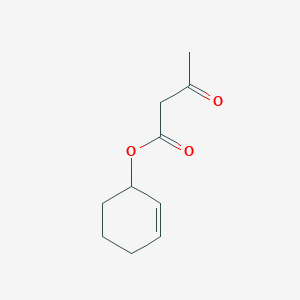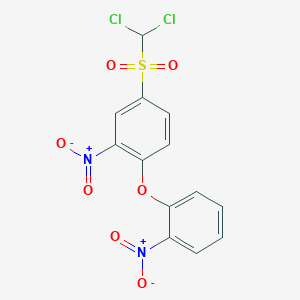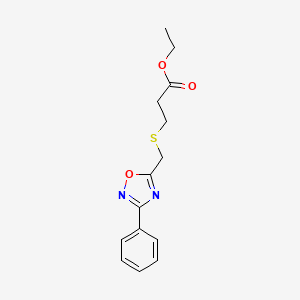
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Wirkmechanismus
The mechanism of action of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II, which are crucial for DNA replication and cell division . These interactions can lead to the disruption of cancer cell proliferation and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
1,3,4-Oxadiazole derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate is unique due to its specific structure, which combines the oxadiazole ring with a thioether linkage and an ester group. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
61560-09-6 |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
ethyl 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-18-13(17)8-9-20-10-12-15-14(16-19-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI-Schlüssel |
XCRFMVDCRHWOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCSCC1=NC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


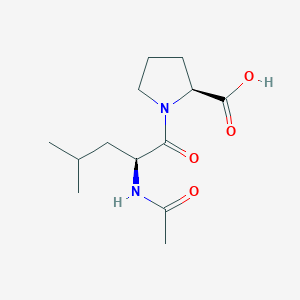
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
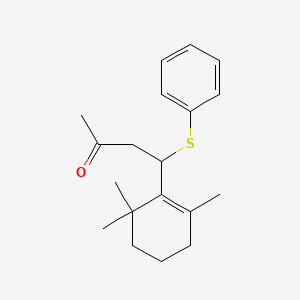
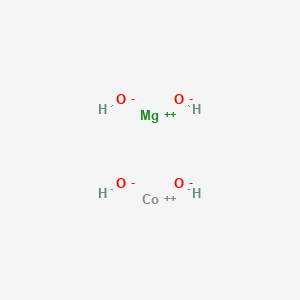
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
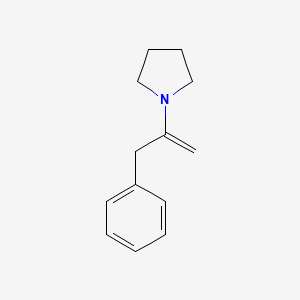
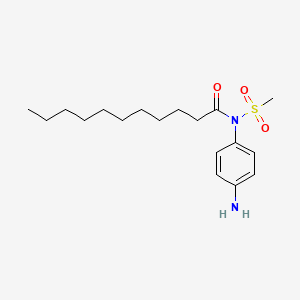
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
